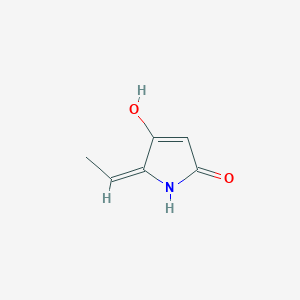
5-Ethylidene-4-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylidene-4-hydroxy-1H-pyrrol-2(5H)-one is an organic compound belonging to the pyrrolone family This compound is characterized by a pyrrole ring substituted with an ethylidene group at the 5-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylidene-4-hydroxy-1H-pyrrol-2(5H)-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and dehydration steps. The reaction conditions typically include:
Condensation: Ethyl acetoacetate is reacted with an amine in the presence of a base such as sodium ethoxide or potassium carbonate.
Cyclization: The intermediate formed undergoes cyclization under acidic or basic conditions to form the pyrrole ring.
Dehydration: The final step involves the removal of water to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Ethylidene-4-hydroxy-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ethylidene group can be reduced to an ethyl group.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of 5-ethylidene-4-oxo-1H-pyrrol-2(5H)-one.
Reduction: Formation of 5-ethyl-4-hydroxy-1H-pyrrol-2(5H)-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Ethylidene-4-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethylidene-4-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1H-pyrrol-2(5H)-one: Lacks the ethylidene group at the 5-position.
5-Methyl-4-hydroxy-1H-pyrrol-2(5H)-one: Contains a methyl group instead of an ethylidene group.
5-Phenyl-4-hydroxy-1H-pyrrol-2(5H)-one: Contains a phenyl group at the 5-position.
Uniqueness
5-Ethylidene-4-hydroxy-1H-pyrrol-2(5H)-one is unique due to the presence of the ethylidene group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(5E)-5-ethylidene-4-hydroxypyrrol-2-one |
InChI |
InChI=1S/C6H7NO2/c1-2-4-5(8)3-6(9)7-4/h2-3,8H,1H3,(H,7,9)/b4-2+ |
InChI Key |
KAXQZEREDGFLKK-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C/1\C(=CC(=O)N1)O |
Canonical SMILES |
CC=C1C(=CC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



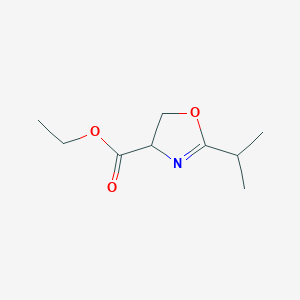
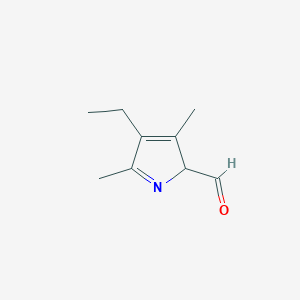
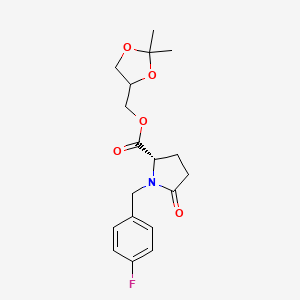

![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209896.png)
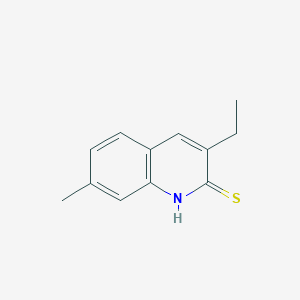
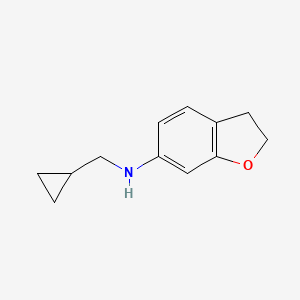


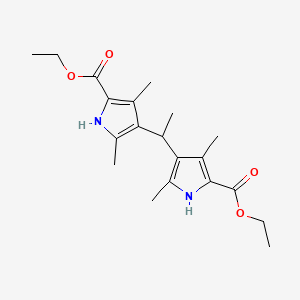
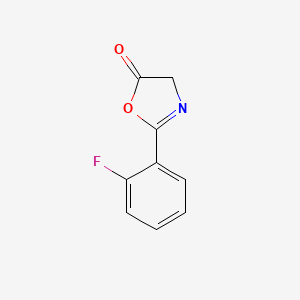
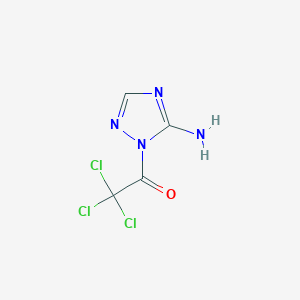
![(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15209955.png)
